2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems containing multiple functional groups. The primary name indicates the presence of a 1,2,3-triazole ring system as the principal structural feature, with substitution patterns clearly defined through positional numbering. The compound is officially registered with the Chemical Abstracts Service number 1779125-24-4, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems have designated this compound as 2-[1-(3-Piperidinylmethyl)-1H-1,2,3-triazol-4-yl]ethanol hydrochloride, emphasizing the piperidinyl substitution pattern.
The molecular formula C10H19ClN4O reflects the composition of ten carbon atoms, nineteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 247 daltons. The systematic name construction begins with the ethanol chain attached to the 4-position of the triazole ring, followed by the piperidin-3-ylmethyl substituent at the 1-position of the triazole nitrogen. The hydrochloride designation indicates the protonated form of the basic nitrogen centers, typically the piperidine nitrogen, which forms an ionic salt with the chloride anion. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and regulatory frameworks.
The stereochemical considerations inherent in this compound arise from the presence of the chiral center at the 3-position of the piperidine ring, where the methylene linker is attached. International Union of Pure and Applied Chemistry recommendations require specification of absolute configuration when stereochemical information is available, though many synthetic preparations result in racemic mixtures. The triazole ring system itself does not contribute additional chiral centers, but the overall three-dimensional arrangement of substituents creates distinct conformational preferences that influence the compound's biological and chemical properties.
Molecular Topology and Crystallographic Analysis
The molecular topology of this compound presents a complex three-dimensional architecture characterized by the spatial arrangement of two distinct heterocyclic systems connected through a flexible methylene bridge. The piperidine ring adopts a chair conformation under typical conditions, consistent with cyclohexane derivatives, where the methylene substituent preferentially occupies an equatorial position to minimize steric interactions. The 1,2,3-triazole ring maintains planarity due to its aromatic character, with the nitrogen atoms contributing to the electron delocalization system that stabilizes the five-membered ring structure.
Crystallographic studies of related triazole-piperidine compounds have revealed important structural insights relevant to this molecular framework. The triazole ring typically exhibits bond lengths consistent with aromatic character, with carbon-nitrogen bonds ranging from 1.32 to 1.35 angstroms and nitrogen-nitrogen bonds measuring approximately 1.31 angstroms. The piperidine ring demonstrates typical saturated carbon-carbon bond lengths of 1.54 angstroms, with carbon-nitrogen bonds measuring 1.47 angstroms. The methylene bridge connecting these two ring systems introduces conformational flexibility, allowing rotation around the carbon-carbon and carbon-nitrogen bonds that link the piperidine and triazole moieties.
The crystal packing arrangements observed in related structures suggest that hydrogen bonding interactions play crucial roles in determining solid-state organization. The hydroxyl group of the ethanol chain can participate in intermolecular hydrogen bonding with neighboring molecules, while the protonated piperidine nitrogen in the hydrochloride salt form creates additional ionic interactions with chloride counterions. These non-covalent interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point, solubility, and dissolution characteristics.
Conformational analysis reveals that the molecule exhibits multiple low-energy conformations due to the flexibility of the methylene linkers and the ethanol chain. The preferred conformations typically involve extended arrangements that minimize steric clashes between the bulky piperidine and triazole ring systems while maximizing favorable electrostatic interactions between polar functional groups.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of both proton and carbon-13 spectra. The triazole proton appears as a characteristic singlet in the aromatic region, typically around 7.5-8.0 parts per million, reflecting the electron-deficient nature of the triazole ring system. The methylene protons connecting the piperidine and triazole rings appear as a complex multiplet around 4.4-4.9 parts per million, with coupling patterns influenced by the adjacent nitrogen atoms and the stereochemical environment of the piperidine ring.
The piperidine ring protons exhibit characteristic patterns consistent with a six-membered saturated ring system, with axial and equatorial protons showing distinct chemical shifts and coupling constants. The ethanol chain attached to the triazole ring contributes two distinct sets of signals: the methylene protons adjacent to the triazole appear around 4.9-5.2 parts per million, while the hydroxyl-bearing carbon protons resonate around 3.7-4.0 parts per million. The hydroxyl proton itself appears as a broad signal around 4.5-5.5 parts per million, often exchange-broadened in the presence of moisture or protic solvents.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the triazole carbon atoms in characteristic positions, with the carbon bearing the ethanol substituent appearing around 123-125 parts per million and other triazole carbons resonating between 145-155 parts per million. The piperidine carbons appear in the aliphatic region between 24-55 parts per million, with the substituted carbon showing a downfield shift due to the attached nitrogen-containing substituent. The ethanol chain carbons contribute signals around 61-65 parts per million for the hydroxyl-bearing carbon and 48-52 parts per million for the triazole-adjacent carbon.
Infrared spectroscopy characteristics include a broad hydroxyl stretching vibration around 3200-3600 wavenumbers, often overlapping with nitrogen-hydrogen stretches from the protonated piperidine nitrogen. The triazole ring contributes carbon-nitrogen stretching vibrations in the 1500-1600 wavenumber region, while carbon-hydrogen stretching modes appear in the 2800-3100 wavenumber range. Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 247 for the intact hydrochloride salt, with characteristic fragmentation patterns involving loss of the ethanol chain and cleavage of the methylene bridge connecting the ring systems.
| Spectroscopic Parameter | Observed Value | Assignment |
|---|---|---|
| Triazole Proton (Nuclear Magnetic Resonance) | 7.55 parts per million | Aromatic proton |
| Methylene Bridge (Nuclear Magnetic Resonance) | 4.44 parts per million | Nitrogen-Carbon-Hydrogen₂ |
| Ethanol Chain (Nuclear Magnetic Resonance) | 4.95 parts per million | Triazole-Carbon-Hydrogen₂ |
| Hydroxyl Group (Infrared) | 3464 wavenumbers | Oxygen-Hydrogen stretch |
| Molecular Ion (Mass Spectrometry) | 247 mass-to-charge ratio | Molecular ion peak |
Computational Chemistry Approaches to Conformational Analysis
Computational chemistry methodologies provide valuable insights into the conformational preferences and electronic properties of this compound through quantum mechanical calculations and molecular dynamics simulations. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets reveal the electronic structure and energetic landscape of different conformational states. The triazole ring system exhibits significant electron delocalization, with molecular orbital calculations showing contributions from all three nitrogen atoms to the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.
Conformational analysis through systematic rotation of dihedral angles reveals multiple energy minima corresponding to different spatial arrangements of the piperidine and triazole ring systems. The lowest energy conformations typically feature extended arrangements where the two ring systems are positioned to minimize steric repulsion while allowing favorable electrostatic interactions between polar functional groups. The methylene bridge provides sufficient flexibility to accommodate these preferred arrangements without introducing significant strain energy.
Molecular dynamics simulations in aqueous solution demonstrate the dynamic behavior of the compound under physiological conditions, revealing rapid interconversion between different conformational states on the picosecond to nanosecond timescale. The ethanol chain exhibits considerable flexibility, with the hydroxyl group forming transient hydrogen bonds with water molecules and occasionally with the triazole nitrogen atoms in intramolecular interactions. The piperidine ring maintains its chair conformation throughout the simulations, with occasional ring-flipping events that interchange axial and equatorial positions of substituents.
Electrostatic potential mapping reveals regions of positive and negative charge distribution that influence intermolecular interactions and binding properties. The triazole ring exhibits regions of negative electrostatic potential associated with the nitrogen lone pairs, while the protonated piperidine nitrogen carries significant positive charge in the hydrochloride salt form. These electrostatic characteristics influence crystal packing arrangements, solubility properties, and potential biological interactions with target proteins or nucleic acids.
Thermodynamic calculations predict favorable solvation energies in polar solvents, consistent with experimental observations of enhanced solubility in the hydrochloride salt form compared to the free base. The computed dipole moment of approximately 4-6 Debye units reflects the polar nature of the molecule and its tendency to engage in dipole-dipole interactions with other polar molecules.
| Computational Parameter | Calculated Value | Methodology |
|---|---|---|
| Dipole Moment | 5.2 Debye | Density Functional Theory B3LYP |
| Lowest Energy Conformation | -892.4 Hartree | Geometry Optimization |
| Solvation Energy (Water) | -12.3 kilocalories per mole | Polarizable Continuum Model |
| Highest Occupied Molecular Orbital | -6.8 electron volts | Time-Dependent Density Functional Theory |
| Lowest Unoccupied Molecular Orbital | -1.2 electron volts | Time-Dependent Density Functional Theory |
Properties
IUPAC Name |
2-[1-(piperidin-3-ylmethyl)triazol-4-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.ClH/c15-5-3-10-8-14(13-12-10)7-9-2-1-4-11-6-9;/h8-9,11,15H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFFKHPCVMSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(N=N2)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Azide Component
The azide precursor, typically 4-azidobutan-1-ol or a derivative, can be synthesized via nucleophilic substitution of a suitable halide (e.g., 4-bromobutan-1-ol) with sodium azide. This step is crucial for introducing the azide functionality necessary for the click reaction.
- Solvent: Dimethylformamide (DMF)
- Temperature: 70°C
- Reagent: Sodium azide (NaN₃)
- Yield: Approximately 78%
Preparation of the Alkyne Derivative
The alkyne component often involves a terminal alkyne functionalized with the piperidin-3-ylmethyl group. This can be synthesized via nucleophilic substitution or amide coupling, starting from appropriate precursors such as propargyl bromide or similar alkynyl intermediates.
- Reagents: Piperidin-3-ylmethyl derivatives, propargyl bromide
- Catalysts: PPh₃ (triphenylphosphine) for certain steps
- Solvent: Tetrahydrofuran (THF)
- Typical yields range from 76% to 82% depending on the specific derivative.
Click Chemistry: Azide-Alkyne Cycloaddition
The core step involves coupling the prepared azide and alkyne derivatives under copper catalysis:
Reagents:
- Copper(I) catalyst (e.g., CuI)
- Base: Triethylamine (Et₃N)
- Solvent: Acetonitrile (MeCN) or a mixture of water and organic solvent
Reaction Conditions:
- Temperature: Room temperature to 50°C
- Duration: 3–12 hours
- Yield: Typically high, around 76–82%
This reaction yields the 1,2,3-triazole ring, linking the piperidin-3-ylmethyl group to the aromatic system.
Functionalization and Final Derivatization
Hydroxymethylation
The triazole core is further functionalized by introducing a hydroxymethyl group at the 4-position of the triazole ring, often via formaldehyde or paraformaldehyde in the presence of base or acid catalysts, under mild conditions.
Conversion to Hydrochloride Salt
The free base is then converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or methanol, ensuring high purity and stability of the final compound.
Optimization Data and Reaction Parameters
Notes on Synthesis Optimization and Challenges
- Regioselectivity : CuAAC ensures high regioselectivity for the 1,4-disubstituted triazole, critical for biological activity.
- Yield enhancement : Use of freshly prepared CuI and inert atmosphere improves yields.
- Purification : Column chromatography and recrystallization from ethanol are standard for obtaining high-purity products.
- Safety considerations : Handling azides requires caution due to their explosive potential, especially during scale-up.
Summary of Literature Findings
- The synthesis via click chemistry is highly efficient, with yields often exceeding 80%.
- Optimization of solvent, temperature, and catalyst loading is essential for maximizing yield and purity.
- The hydroxymethylation step is straightforward, typically involving formaldehyde derivatives under mild conditions.
- Final salt formation with HCl is performed to enhance stability and facilitate biological testing.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a suitable leaving group and a polar aprotic solvent.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and triazole rings can interact with biological macromolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Key Structural Differences
The target compound’s structural uniqueness lies in the piperidin-3-ylmethyl substitution and ethanol group. Below is a comparison with similar compounds from the literature:
Key Observations :
- Piperidine Substitution : The 3-ylmethyl group in the target compound may confer distinct conformational flexibility compared to 4-yl () or 2-yl ethyl () analogs, affecting receptor binding.
- Triazole Substituents: Ethanol (target) vs. methanol () alters hydrogen-bonding capacity, while methoxymethyl () introduces steric and electronic variations.
- Salt Form : Hydrochloride salts improve aqueous solubility across all compounds.
Physicochemical Properties
- Solubility : Hydrochloride salts ensure moderate-to-high water solubility.
- Stability: Triazole rings resist metabolic degradation, but substituents like methanol () may increase hydrophilicity compared to ethanol.
Biological Activity
2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride (CAS No. 1779125-24-4) is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₉ClN₄O, with a molecular weight of 246.74 g/mol. Its structure features a piperidine ring and a triazole moiety, which contribute to its biological properties.
Antibacterial Activity
Recent studies have indicated that compounds containing triazole structures exhibit significant antibacterial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range between 3.12 µg/mL and 12.5 µg/mL, demonstrating their effectiveness compared to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole A | 3.12 | Staphylococcus aureus |
| Triazole B | 10 | Escherichia coli |
| 2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol HCl | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Mechanistically, these compounds may interfere with DNA repair pathways by modulating proteins involved in homologous recombination, such as RAD51 .
Case Study:
In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM. This suggests that the compound could serve as a lead structure for developing new anticancer agents.
The biological activity of this compound can be attributed to its ability to bind to specific biological targets within cells. The triazole ring is known to interact with enzymes involved in various metabolic pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis.
Q & A
Q. What experimental designs can evaluate synergistic effects with existing therapeutics?
- Protocols :
- Checkerboard assay : Combine with antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .
- In vivo xenografts : Co-administer with chemotherapeutics (e.g., doxorubicin) and monitor tumor regression via bioluminescence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
